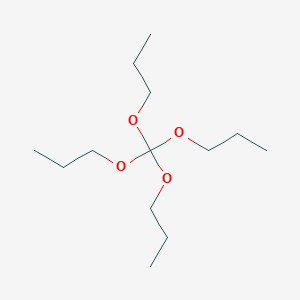
1,2-Bis(dicyclohexylphosphino)éthane
Vue d'ensemble
Description
1,2-Bis(dicyclohexylphosphino)ethane is an organophosphorus compound with the chemical formula (C₆H₁₁)₂PCH₂CH₂P(C₆H₁₁)₂. It is a white solid that is soluble in nonpolar organic solvents. This compound is widely used as a bulky and highly basic diphosphine ligand in coordination chemistry .
Applications De Recherche Scientifique
1,2-Bis(dicyclohexylphosphino)ethane has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
1,2-Bis(dicyclohexylphosphino)ethane is primarily used as a ligand in coordination chemistry . It forms complexes with transition metals, providing coordination sites and stabilizing low oxidation states of the metal .
Mode of Action
The compound interacts with its targets, the transition metals, by forming complexes. This interaction results in the stabilization of the low oxidation states of the metal . For instance, it can be used for Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters .
Biochemical Pathways
The biochemical pathways affected by 1,2-Bis(dicyclohexylphosphino)ethane are primarily those involving the transition metals it targets. The compound’s interaction with these metals can influence various reactions, such as the decarbonylative C-H coupling of azoles and aromatic esters .
Result of Action
The molecular and cellular effects of 1,2-Bis(dicyclohexylphosphino)ethane’s action are largely dependent on the specific transition metal it is complexed with. For instance, when used in Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters, it can facilitate the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 1,2-Bis(dicyclohexylphosphino)ethane can be influenced by various environmental factors. For instance, it is air sensitive and should be stored under an inert gas (nitrogen or Argon) at 2-8°C . Furthermore, its solubility in nonpolar organic solvents can also affect its action .
Safety and Hazards
Orientations Futures
The use of 1,2-Bis(dicyclohexylphosphino)ethane as a ligand in various chemical reactions suggests potential for further exploration in the field of coordination chemistry. Its role in facilitating reactions such as Pd-catalyzed decarbonylative C-H coupling and Ni-catalyzed cross-coupling could be further investigated to optimize these processes .
Méthodes De Préparation
1,2-Bis(dicyclohexylphosphino)ethane can be synthesized through various methods. One common synthetic route involves the reaction of 1,2-dibromoethane with dicyclohexylphosphine in the presence of a base. The reaction typically occurs in an inert atmosphere to prevent oxidation . Another method involves the reaction of 2,2-dicyclohexyl-1,3-dioxocyclohexanenitrile with thionyl chloride, followed by a reaction with triphenylphosphine under basic conditions .
Analyse Des Réactions Chimiques
1,2-Bis(dicyclohexylphosphino)ethane undergoes various types of chemical reactions, primarily due to its role as a ligand. Some of the notable reactions include:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often in the presence of transition metals.
Substitution: The compound can undergo substitution reactions, particularly in the formation of metal complexes.
Common reagents used in these reactions include palladium, nickel, and iridium complexes. The major products formed from these reactions are often metal-ligand complexes, which are used in various catalytic processes .
Comparaison Avec Des Composés Similaires
1,2-Bis(dicyclohexylphosphino)ethane is unique due to its bulky and highly basic nature. Similar compounds include:
1,2-Bis(diphenylphosphino)ethane: This compound is less bulky and less basic compared to 1,2-Bis(dicyclohexylphosphino)ethane.
1,3-Bis(dicyclohexylphosphino)propane: This compound has a similar bulky nature but differs in the length of the carbon chain between the phosphine groups.
These comparisons highlight the unique properties of 1,2-Bis(dicyclohexylphosphino)ethane, making it a valuable ligand in various chemical processes.
Propriétés
IUPAC Name |
dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUYBUIVMHNXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336507 | |
| Record name | 1,2-Bis(dicyclohexylphosphino)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23743-26-2 | |
| Record name | 1,2-Bis(dicyclohexylphosphino)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23743-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(dicyclohexylphosphanyl)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023743262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(dicyclohexylphosphino)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(dicyclohexylphosphino)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-BIS(DICYCLOHEXYLPHOSPHANYL)ETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG2ZG8EGQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-Bis(dicyclohexylphosphino)ethane?
A1: 1,2-Bis(dicyclohexylphosphino)ethane has the molecular formula C26H48P2 and a molecular weight of 422.62 g/mol.
Q2: How does the structure of dcpe influence its coordination chemistry?
A2: The dcpe molecule features two phosphorus atoms linked by an ethane bridge. This bidentate nature enables dcpe to readily chelate metal centers, forming stable five- or six-membered rings within the complex. [, , , ]
Q3: What spectroscopic techniques are commonly employed to characterize dcpe complexes?
A3: Researchers frequently utilize 31P NMR, 1H NMR, and IR spectroscopy to characterize dcpe complexes. 31P NMR provides insights into the coordination environment of the phosphorus atoms, while 1H NMR helps elucidate the overall structure and dynamics of the complex. IR spectroscopy can identify characteristic stretches associated with specific functional groups, including metal-ligand bonds. [, , , , ]
Q4: What types of catalytic reactions are facilitated by dcpe-metal complexes?
A4: Dcpe-metal complexes have shown promise in a diverse range of catalytic reactions, including hydrogenation, hydrosilylation, cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations), and decarbonylation reactions. [, , , , , , , ]
Q5: How does the steric bulk of dcpe influence the reactivity of its metal complexes?
A5: The bulky cyclohexyl groups of dcpe impose significant steric hindrance around the metal center, often leading to the formation of coordinatively unsaturated complexes. This characteristic can be advantageous for catalytic applications, promoting substrate access and facilitating reductive elimination steps. [, , , ]
Q6: Are there examples of ligand-controlled selectivity in reactions involving dcpe-metal complexes?
A6: Yes, research has demonstrated that the presence of dcpe can dramatically alter reaction selectivity compared to less bulky phosphine ligands. For instance, in palladium-catalyzed reductive conversions of acyl fluorides, the use of dcpe favored decarbonylation, while tricyclohexylphosphine yielded non-decarbonylative products. This difference highlights the significant role of ligand choice in controlling reaction pathways. [, ]
Q7: Can you provide an example of how dcpe is used in polymer synthesis?
A7: Dcpe-nickel complexes have been employed in the Negishi catalyst-transfer polycondensation (NCTP) of regioregular poly(3-hexylthiophene) (P3HT). These catalysts enabled precise control over molecular weight and dispersity, offering a route to well-defined polymers with potential applications in organic electronics. []
Q8: Have computational methods been used to study dcpe-metal complexes?
A8: Yes, density functional theory (DFT) calculations have provided valuable insights into the structure, bonding, and reactivity of dcpe-metal complexes. These studies help rationalize experimental observations and elucidate reaction mechanisms. [, , ]
Q9: How do researchers investigate the mechanisms of reactions involving dcpe-metal complexes?
A9: A combination of experimental and computational techniques is typically employed. Experimental methods often involve kinetic studies, isotopic labeling experiments, and identification of reaction intermediates. Computational methods like DFT calculations can provide complementary information on reaction pathways, transition states, and the influence of different factors on reactivity. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylbenzo[d]oxazole-2(3H)-thione](/img/structure/B1585142.png)












